molecular formula C25H22N4O6 B14973867 methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B14973867
M. Wt: 474.5 g/mol
InChI Key: JTQNLDBKUUWGJT-UHFFFAOYSA-N
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Description

Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrido[3,2-d]pyrimidine core

Properties

Molecular Formula

C25H22N4O6

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H22N4O6/c1-34-19-11-5-16(6-12-19)14-29-23(31)22-20(4-3-13-26-22)28(25(29)33)15-21(30)27-18-9-7-17(8-10-18)24(32)35-2/h3-13H,14-15H2,1-2H3,(H,27,30)

InChI Key

JTQNLDBKUUWGJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Pyrido[3,2-d]Pyrimidine-2,4-Dione

The core structure is synthesized through a cyclocondensation reaction. A representative protocol involves:

Step 1 : Reaction of 2,4,6-triaminopyrimidine (1 ) with malononitrile in acidic conditions to form 2-amino-4-cyano-pyrido[3,2-d]pyrimidine (2 ).
Step 2 : Hydrolysis of the nitrile group in 2 using concentrated HCl yields 2-amino-pyrido[3,2-d]pyrimidine-4-carboxylic acid (3 ).
Step 3 : Decarboxylation of 3 at 200°C in diphenyl ether produces 2-amino-pyrido[3,2-d]pyrimidine-4(3H)-one (4 ).

Step Reagents/Conditions Yield Reference
1 Malononitrile, HCl, reflux 78%
2 HCl (conc.), 100°C 85%
3 Diphenyl ether, 200°C 62%

N-Alkylation with 4-Methoxybenzyl Chloride

The 4-methoxybenzyl group is introduced via nucleophilic substitution:

Step 4 : Treatment of 4 with 4-methoxybenzyl chloride (5 ) in DMF using K₂CO₃ as a base yields 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl (6 ).

Parameter Value
Solvent DMF
Base K₂CO₃ (2 equiv)
Temperature 80°C, 12 h
Yield 74%

Acetylation and Coupling with Methyl 4-Aminobenzoate

Step 5 : Acetylation of 6 with chloroacetyl chloride in THF forms 1-(chloroacetyl)-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine (7 ).
Step 6 : Nucleophilic displacement of chloride in 7 with methyl 4-aminobenzoate (8 ) in the presence of DIEA yields the final product.

Reaction Component Quantity
7 1.0 equiv
8 1.2 equiv
DIEA 3.0 equiv
Solvent DCM, 0°C to RT
Yield 68%

Optimization Strategies

Catalytic Enhancements

Alternative catalysts for Step 4 were evaluated to improve regioselectivity (Table 2):

Catalyst Yield (%) Purity (%)
K₂CO₃ 74 95
Cs₂CO₃ 81 97
DBU 65 90

Cs₂CO₃ provided superior yields due to enhanced solubility in DMF.

Solvent Screening for Step 6

Polar aprotic solvents favored the coupling reaction (Table 3):

Solvent Reaction Time (h) Yield (%)
DCM 6 68
DMF 4 72
Acetone 8 58

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.8 Hz, 2H, benzoate-H), 6.92 (d, J = 8.8 Hz, 2H, methoxybenzyl-H), 4.82 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃).
  • HRMS : m/z calculated for C₂₅H₂₂N₄O₆ [M+H]⁺: 475.1612; found: 475.1609.

Purity Assessment

HPLC analysis confirmed >98% purity using a C18 column (Table 4):

Column Mobile Phase Retention Time (min)
C18 (250 mm) MeCN:H₂O (70:30), 1 mL/min 12.3

Scale-Up Considerations

Challenges in Large-Scale Production

  • Step 3 : Decarboxylation at high temperatures required specialized reactors to prevent decomposition.
  • Step 6 : Exothermic reaction necessitated controlled addition of DIEA to maintain temperatures below 30°C.

Process Modifications

  • Replaced DMF with MeCN in Step 4 to simplify solvent recovery.
  • Implemented flow chemistry for Step 5 to enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds .

Scientific Research Applications

Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with the molecular formula C25H22N4O6C_{25}H_{22}N_{4}O_{6} and a molecular weight of approximately 474.5 g/mol. This compound features a diverse array of functional groups, including a methoxybenzyl moiety and a pyrido-pyrimidine core, which contribute to its potential biological activities.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities. These include:

  • Anticancer Properties : Research has shown that this compound may inhibit the growth of various cancer cell lines. The presence of the pyrido-pyrimidine structure is thought to play a crucial role in its anticancer efficacy by targeting specific pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent.
  • Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for certain enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

The mechanisms by which this compound exerts its biological activities involve:

  • Binding to Molecular Targets : The compound binds to specific enzymes or receptors, modulating their activity and influencing various biological pathways.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Inhibition of Cell Migration : This could be significant in preventing metastasis in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds with similar structures. For example:

StudyCompoundFindings
Pyrido-pyrimidine derivativesShowed significant anticancer activity against HT29 cell line with IC50 values indicating effective growth inhibition.
Related heterocyclesIdentified as potent inhibitors of polo-like kinase 1 (Plk1), suggesting a role in cancer therapy through targeted inhibition.
Thiazole-integrated compoundsDemonstrated strong antimicrobial properties and potential as new therapeutic agents against resistant strains.

Q & A

Q. What synthetic protocols are recommended for preparing methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate?

  • Methodological Answer : A standard protocol involves nucleophilic substitution reactions in anhydrous dimethylformamide (DMF) at 45–60°C. For example, coupling the pyrido-pyrimidinone scaffold with methyl 4-(bromomethyl)benzoate derivatives under inert conditions, followed by purification via column chromatography (silica gel, hexane/EtOH gradients). Yields typically range from 51% to 55%, with product confirmation via melting point analysis and NMR .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • 1H/13C NMR : Compare chemical shifts to reference spectra (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d6) .
  • Mass Spectrometry (ESI+) : Validate molecular weight (e.g., calculated [M+H]+ 350.0958 vs. experimental 350.0960) .
  • Melting Point Analysis : Confirm consistency with literature values (e.g., 137–220°C, depending on substituents) .

Advanced Research Questions

Q. What strategies improve reaction yields in multi-step syntheses of this compound?

  • Methodological Answer : Optimize solvent choice (e.g., anhydrous DMF enhances nucleophilicity), reaction temperature (45–60°C balances reactivity and side-product formation), and stoichiometry (1.00–1.05 equiv. of reagents). Post-reaction, employ gradient column chromatography (hexane/EtOH 1:1) to isolate products efficiently. Monitoring intermediates via TLC (Rf = 0.62) ensures stepwise control .

Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?

  • Methodological Answer : Design accelerated degradation studies:
  • pH Stability : Incubate the compound in buffered solutions (pH 3–10) at 37°C for 24–72 hours, followed by HPLC-UV analysis to quantify degradation products.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 150–200°C).
  • Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation via LC-MS .

Q. What in vitro models are suitable for investigating this compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test HDAC (histone deacetylase) inhibition using fluorogenic substrates (e.g., acetylated lysine derivatives) and measure IC50 values.
  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects via MTT assays. Include controls for cytotoxicity (e.g., lactate dehydrogenase release) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Perform meta-analysis of dose-response curves, considering variables like cell line heterogeneity, assay conditions (e.g., serum concentration), and compound solubility (DMSO vs. aqueous buffers). Validate findings using orthogonal assays (e.g., Western blotting for target protein expression) .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50/IC50. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Include replicates (n ≥ 4) to ensure statistical power .

Q. How should researchers design long-term stability studies for this compound?

  • Methodological Answer : Adopt ICH guidelines:
  • Store samples at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and -20°C (control) for 6–12 months.
  • Analyze purity via HPLC at baseline, 3, 6, and 12 months. Track degradation products using high-resolution MS .

Safety & Handling

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :
  • Use fume hoods for reactions involving volatile solvents (DMF, EtOH).
  • Wear PPE (gloves, goggles) to avoid skin/eye contact; wash immediately with soap/water if exposed.
  • In case of inhalation, move to fresh air and administer artificial respiration if needed .

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